NGR-Based Tracer Achieves 2.9-Fold Higher Tumor-to-Muscle Ratio Than 18F-FDG in Ovarian Tumor Imaging
In a direct head-to-head PET imaging comparison in SKOV3 ovarian tumor-bearing nude mice, the NGR-containing heterodimeric tracer 68Ga-NGR-RGD demonstrated significantly superior tumor contrast compared to the clinical standard 18F-FDG. The tumor-to-muscle (T/M) ratio for 68Ga-NGR-RGD was 2.71 ± 0.21, compared to 0.92 ± 0.22 for 18F-FDG (p < 0.0001), representing a 2.9-fold improvement [1]. Additionally, the tumor-to-liver (T/L) ratio was 1.05 ± 0.04 for 68Ga-NGR-RGD versus 0.92 ± 0.04 for 18F-FDG (p < 0.01) [1]. Critically, in abdominal metastasis models, 68Ga-NGR-RGD enabled clear delineation of both peritoneal and liver metastases, whereas 18F-FDG could not distinguish metastatic lesions due to low tumor metabolic activity and interference from intestinal physiological FDG uptake [1]. These data establish the NGR peptide component as a key contributor to improved tumor-to-background contrast in CD13-expressing tumor models.
| Evidence Dimension | Tumor-to-Muscle (T/M) Ratio in PET Imaging |
|---|---|
| Target Compound Data | 68Ga-NGR-RGD: 2.71 ± 0.21 |
| Comparator Or Baseline | 18F-FDG: 0.92 ± 0.22 |
| Quantified Difference | 2.9-fold higher (p < 0.0001) |
| Conditions | SKOV3 ovarian tumor xenograft nude mice; PET imaging at 30 min and 1 h post-injection |
Why This Matters
For procurement decisions in preclinical PET imaging studies of CD13-positive tumors, NGR peptide Trifluoroacetate offers demonstrably superior tumor contrast versus the clinical gold-standard tracer, reducing false negatives in metastatic lesion detection.
- [1] Y. Long, Y. Zhang, X. Lan, Y. Gai. Evaluation of a CD13 and integrin αvβ3 dual-receptor targeted tracer 68Ga-NGR-RGD for ovarian tumor imaging. Journal of Nuclear Medicine, 2021, 62(supplement 1): 1243. View Source
